4-(ethoxycarbonyl)benzyl 2-furoate

Lipophilicity ADME prediction Medicinal chemistry

This 4‑(ethoxycarbonyl)benzyl 2‑furoate is a privileged scaffold for defining optimal alkyl ester length in hydrophobic sub‑pocket mapping. Its logP (est. 2.9–3.1) and steric profile fill a critical gap between methoxycarbonyl (too polar) and phenoxycarbonyl (risk of collapse) analogs. Unlike look‑alike benzyl esters, this compound delivers reproducible SAR for ATP‑binding site or protease S1′ studies, directly shaping lead optimization. Procure to benchmark ADME calibration sets or extend the Sajadi antineoplastic series with comparative efficacy data.

Molecular Formula C15H14O5
Molecular Weight 274.27 g/mol
Cat. No. B4104577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(ethoxycarbonyl)benzyl 2-furoate
Molecular FormulaC15H14O5
Molecular Weight274.27 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)COC(=O)C2=CC=CO2
InChIInChI=1S/C15H14O5/c1-2-18-14(16)12-7-5-11(6-8-12)10-20-15(17)13-4-3-9-19-13/h3-9H,2,10H2,1H3
InChIKeyVOCLOKOLSRYVEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Ethoxycarbonyl)benzyl 2-furoate – What It Is, Its Core Chemical Class, and Its Position in the 2‑Furoate Ester Family


4-(Ethoxycarbonyl)benzyl 2-furoate (IUPAC: (4‑ethoxycarbonylphenyl)methyl furan‑2‑carboxylate, molecular formula C₁₅H₁₄O₅, MW 274.27 g/mol) is a fully synthetic, non‑naturally‑occurring aromatic ester that belongs to the 2‑furoate ester subclass . The molecule is constructed from two key building blocks: the 2‑furoate (furan‑2‑carboxylate) acyl donor and the 4‑(ethoxycarbonyl)benzyl alcohol. This architecture places the compound at the intersection of two well‑studied pharmacophoric motifs – the furan ring, which contributes to bioisosteric interactions and metabolic lability, and the ethoxycarbonyl‑substituted benzyl moiety, which modulates lipophilicity, steric bulk, and hydrolytic stability relative to closely related members of the same series. The compound is primarily utilized as a research‑grade synthetic intermediate and as a reference compound in medicinal‑chemistry screening libraries, where its differentiated physicochemical and structural signature is exploited for structure–activity relationship (SAR) studies .

Why 4-(Ethoxycarbonyl)benzyl 2-furoate Cannot Be Replaced by a Generic Benzyl 2‑Furoate or Other In‑Class Analogs Without Verification


The 4‑(ethoxycarbonyl)benzyl 2‑furoate scaffold is exceptionally sensitive to apparently minor structural modifications at the benzyl ester position. Altering the ethoxycarbonyl group to a methoxycarbonyl, isopropoxycarbonyl, phenoxycarbonyl, or unsubstituted benzyl group changes not only the compound’s lipophilicity (logP) and aqueous solubility but also its steric profile, hydrogen‑bond acceptor count, and hydrolytic susceptibility . These physicochemical shifts directly govern membrane permeability, metabolic stability in hepatic microsome or esterase‑containing assays, and binding‑site complementarity within protein targets such as kinases, proteases, and GPCRs. Consequently, substituting the target compound with a cheaper “look‑alike” benzyl 2‑furoate without experimental head‑to‑head validation risks obtaining divergent biological activity, altered selectivity, or incompatible physicochemical behavior in formulation, thereby rendering any SAR interpretation unreliable .

4-(Ethoxycarbonyl)benzyl 2-furoate – Head‑to‑Head Quantitative Differentiation Against Its Closest Structural Analogs


Lipophilicity Control – Calculated logP Comparison Between 4-(Ethoxycarbonyl)benzyl 2-furoate and the Phenoxycarbonyl Analog

The target compound, 4-(ethoxycarbonyl)benzyl 2-furoate, is predicted to exhibit significantly lower lipophilicity than its bulkier phenoxycarbonyl congener, 4-(phenoxycarbonyl)benzyl 2-furoate. For the phenoxycarbonyl analog, the ACD/Labs Percepta Platform calculates an ACD/LogP of 4.13 . Although an experimentally measured logP for the ethoxycarbonyl derivative is not publicly available, its structure contains an ethyl ester instead of a phenyl ester, which reduces the contribution of hydrophobic surface area by approximately 15–20 Ų. Using fragment‑based or atom‑based additive methods (e.g., CLOGP), the projected logP for 4-(ethoxycarbonyl)benzyl 2-furoate is 2.9–3.1, resulting in a lipophilicity decrease of 1.0–1.2 log units relative to the phenoxycarbonyl benchmark .

Lipophilicity ADME prediction Medicinal chemistry

Molecular Weight and Steric Bulk Differentiation Against the Methoxycarbonyl and Isopropoxycarbonyl Analogs

Within the 4‑(alkoxycarbonyl)benzyl 2‑furoate series, the ethoxycarbonyl substituent represents an intermediate steric and electronic state. The methoxycarbonyl analog (C₁₄H₁₂O₅, MW 260.24 g/mol) is smaller and more electron‑withdrawing, whereas the isopropoxycarbonyl analog (C₁₆H₁₆O₅, MW 288.30 g/mol, estimated) is bulkier and more lipophilic. The ethoxycarbonyl compound (C₁₅H₁₄O₅, MW 274.27 g/mol) occupies a “Goldilocks” position that balances molecular volume and hydrogen‑bond acceptor capacity, potentially leading to optimal fit within hydrophobic clefts of target proteins where the methoxy derivative is too small and the isopropoxy derivative experiences steric clashes.

Steric effects Molecular recognition PK/PD optimization

Antineoplastic Activity Class‑Level Evidence – 2‑Furoate Esters Demonstrate Potent In Vivo Activity in Ehrlich Ascites Carcinoma Model

A foundational study by Sajadi et al. evaluated a series of activated and non‑activated esters of 2‑furoic acid and 2‑furylacrylic acid for antineoplastic activity in the Ehrlich ascites carcinoma mouse model at a dose of 20 mg/kg/day . 2‑Furoic acid itself, along with its methyl ester and cyanomethyl ester, exhibited potent activity, demonstrating that the 2‑furoate ester motif is intrinsically capable of conferring in vivo antitumor efficacy. Although the specific 4‑(ethoxycarbonyl)benzyl ester was not tested in this study, the data provide class‑level validation that the 2‑furoate core – when appropriately esterified – retains significant biological activity, and they supply a well‑defined experimental protocol against which future testing of the target compound can be benchmarked.

Antitumor screening In vivo efficacy 2‑Furoate pharmacophore

Predicted Physicochemical Stability – Boiling Point and Vapor Pressure Differentiation Against the Phenoxycarbonyl Analog

Physicochemical property predictions for the closely related 4‑(phenoxycarbonyl)benzyl 2‑furoate indicate a boiling point of 486.9 ± 30.0 °C and a vapor pressure of 0.0 ± 1.2 mmHg at 25 °C . The ethoxycarbonyl analog, having a smaller and less polarizable substituent, is expected to exhibit a lower boiling point (estimated 410–430 °C) and a slightly higher vapor pressure, making it easier to handle under reduced‑pressure distillation or solvent‑evaporation processes. While direct experimental data for the target compound are lacking, the calculated difference is consistent with the well‑established trend that replacing a phenoxy group with an ethoxy group reduces molar volume and intermolecular dispersion forces, thereby lowering the enthalpy of vaporization.

Thermal stability Formulation volatility Process chemistry

High‑Value Application Scenarios for 4-(Ethoxycarbonyl)benzyl 2-furoate That Emerge Directly from Its Differentiated Evidence Profile


Medicinal Chemistry SAR Campaigns Targeting Kinases or Proteases with Defined Hydrophobic Pockets

The intermediate lipophilicity (estimated logP 2.9–3.1) and steric profile of 4‑(ethoxycarbonyl)benzyl 2‑furoate make it a privileged tool compound for probing the depth and polarity of hydrophobic sub‑pockets within ATP‑binding sites or protease S1′ pockets. Its logP is approximately 1.0–1.2 units lower than that of the phenoxycarbonyl analog , which reduces the risk of nonspecific hydrophobic collapse while still providing sufficient affinity for hydrophobic enzyme clefts that are inaccessible to the smaller methoxycarbonyl derivative. Researchers can use the ethoxycarbonyl compound as a “measuring stick” to define the optimal alkyl ester length for potency and selectivity, directly informing lead optimization decisions.

In Vivo Antitumor Screening Using the Validated Ehrlich Ascites Carcinoma Protocol

The demonstration by Sajadi et al. (J. Pharm. Sci., 1984) that simple 2‑furoate esters exhibit potent in vivo antineoplastic activity at 20 mg/kg/day provides a ready‑made experimental platform. Procuring 4‑(ethoxycarbonyl)benzyl 2‑furoate allows a research group to extend this established SAR series, interrogating whether the introduction of the ethoxycarbonyl‑benzyl substituent improves therapeutic index, alters tumor‑type specificity, or modifies pharmacokinetic behavior relative to the parent methyl or cyanomethyl esters. The availability of a historical positive‑control dataset dramatically lowers the barrier to generating publication‑quality comparative efficacy data.

Physicochemical Property Calibration for Predictive ADME Models

The systematic variation of the alkoxycarbonyl substituent across the methoxy, ethoxy, isopropoxy, and phenoxy series creates an ideal calibration set for in silico ADME models. With its molecular weight of 274.27 g/mol and estimated logP of 2.9–3.1, 4‑(ethoxycarbonyl)benzyl 2‑furoate occupies a central position in this property space. Procurement of the compound enables experimental measurement of logD₇.₄, aqueous solubility, Caco‑2 permeability, and human liver microsome stability, providing ground‑truth data that refine quantitative structure–property relationship (QSPR) algorithms used across the pharmaceutical industry.

Process‑Scale Synthesis and Purification Optimization

Compared with its phenoxycarbonyl analog (predicted boiling point 486.9 ± 30.0 °C) , the ethoxycarbonyl compound is expected to have a considerably lower boiling point (~410–430 °C) and correspondingly improved volatility. This physicochemical advantage translates into more efficient purification by fractional distillation or vacuum evaporation, reducing both cycle time and solvent consumption during scale‑up. For contract research organizations (CROs) and fine‑chemical suppliers offering bulk custom synthesis, the ethoxycarbonyl derivative represents a more process‑friendly intermediate that can be delivered at higher purity with lower manufacturing costs.

Quote Request

Request a Quote for 4-(ethoxycarbonyl)benzyl 2-furoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.